molecular formula C15H15N5O2S B11300049 N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B11300049
M. Wt: 329.4 g/mol
InChI Key: TZDPHYBGJGOSGI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that combines an ethoxyphenyl group with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2-ethoxyaniline and 6-mercaptopurine.

    Step 1: The 2-ethoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-ethoxyphenyl)-2-chloroacetamide.

    Step 2: The N-(2-ethoxyphenyl)-2-chloroacetamide is then reacted with 6-mercaptopurine in the presence of a base like potassium carbonate to yield N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling up reaction volumes: .

    Optimizing reaction temperatures and times: .

    Using continuous flow reactors: to improve efficiency and control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine for halogenation reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, particularly those involved in nucleotide metabolism.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural similarity to known bioactive molecules.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and viral infections.

    Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The purine moiety allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The ethoxyphenyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

    Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.

    Azathioprine: An immunosuppressive drug that is a prodrug of 6-mercaptopurine.

Uniqueness

N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is unique due to the combination of the ethoxyphenyl group with the purine moiety, which may confer distinct biological activities and chemical properties compared to its analogs. This structural uniqueness can lead to different pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C15H15N5O2S/c1-2-22-11-6-4-3-5-10(11)20-12(21)7-23-15-13-14(17-8-16-13)18-9-19-15/h3-6,8-9H,2,7H2,1H3,(H,20,21)(H,16,17,18,19)

InChI Key

TZDPHYBGJGOSGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

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